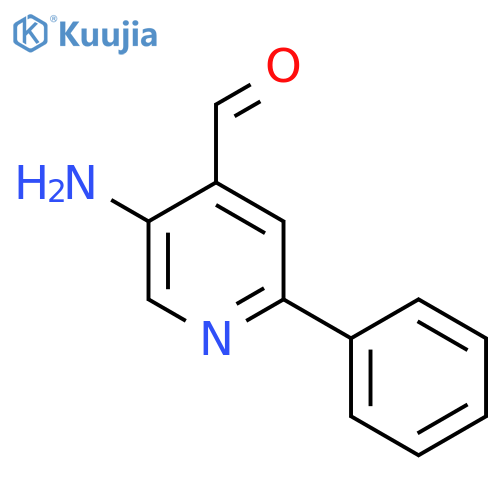

Cas no 1807169-03-4 (5-Amino-2-phenylisonicotinaldehyde)

1807169-03-4 structure

商品名:5-Amino-2-phenylisonicotinaldehyde

CAS番号:1807169-03-4

MF:C12H10N2O

メガワット:198.22060251236

CID:4899259

5-Amino-2-phenylisonicotinaldehyde 化学的及び物理的性質

名前と識別子

-

- 5-Amino-2-phenylisonicotinaldehyde

-

- インチ: 1S/C12H10N2O/c13-11-7-14-12(6-10(11)8-15)9-4-2-1-3-5-9/h1-8H,13H2

- InChIKey: PGANPHWCDWZJLK-UHFFFAOYSA-N

- ほほえんだ: O=CC1C(=CN=C(C=1)C1C=CC=CC=1)N

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 214

- トポロジー分子極性表面積: 56

- 疎水性パラメータ計算基準値(XlogP): 1.8

5-Amino-2-phenylisonicotinaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029015542-1g |

5-Amino-2-phenylisonicotinaldehyde |

1807169-03-4 | 95% | 1g |

$2,866.05 | 2022-03-31 | |

| Alichem | A029015542-250mg |

5-Amino-2-phenylisonicotinaldehyde |

1807169-03-4 | 95% | 250mg |

$970.20 | 2022-03-31 |

5-Amino-2-phenylisonicotinaldehyde 関連文献

-

Shwan A. Hamad,Vesselin N. Paunov Soft Matter, 2012,8, 5069-5077

-

Vlasta Bonačić-Koutecký,Thorsten M. Bernhardt Phys. Chem. Chem. Phys., 2012,14, 9252-9254

-

Alain Mayer,Adrian Häberli,Christian J. Leumann Org. Biomol. Chem., 2005,3, 1653-1658

1807169-03-4 (5-Amino-2-phenylisonicotinaldehyde) 関連製品

- 1807203-05-9(3-Bromo-4-mercapto-5-(trifluoromethyl)pyridine)

- 1241685-03-9(1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-piperidin-1-ylethanone)

- 477886-12-7(2-(4-Methylphenyl)-N-[2-(phenylsulfanyl)ethyl]acetamide)

- 1175744-50-9(1H-Indol-6-amine, 2-(4-chlorophenyl)-4-(propylsulfonyl)-)

- 959240-93-8(4-Chloro-1-methyl-1H-indazol-3-amine)

- 1331592-89-2((2E)-N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(furan-2-yl)prop-2-enamide)

- 139604-89-0(1,1,1,2-Tetrafluoro-2-iodo-2-(trifluoromethoxy)ethane)

- 941930-55-8(2-(2-chloro-6-fluorophenyl)methyl-6-(3-nitrophenyl)-2,3-dihydropyridazin-3-one)

- 2229683-32-1(3-(2-Methoxypyridin-3-yl)prop-2-en-1-amine)

- 2228509-21-3({1-(2-fluoropyridin-3-yl)methylcyclopropyl}methanamine)

推奨される供給者

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量